Ethyl 1,3,5-trimethyl-1H-pyrrole-2-carboxylate

Crystallinity Purification Handling

Synthetic routes using N-H pyrroles often require protection-deprotection cycles for C-4 functionalization, adding cost and purification steps. This fully substituted N-methyl pyrrole-2-carboxylate solves that by providing a single, predictable electrophilic substitution site (C-4) without N-protection. - **Key advantage:** Low melting point (38-39°C) enables handling as liquid near RT; eliminates heating/precipitation issues. - **Property differentiation:** LogP ~2.0, TPSA 31.2 Ų (vs. >42 Ų for N-H analog), enhancing CNS screening library compatibility. - **Supply chain:** Available ≥98% purity with ISO-certified documentation (COA, SDS) for GLP/GLP-adjacent R&D.

Molecular Formula C10H15NO2
Molecular Weight 181.23 g/mol
CAS No. 55770-79-1
Cat. No. B3144709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1,3,5-trimethyl-1H-pyrrole-2-carboxylate
CAS55770-79-1
Molecular FormulaC10H15NO2
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=C(N1C)C)C
InChIInChI=1S/C10H15NO2/c1-5-13-10(12)9-7(2)6-8(3)11(9)4/h6H,5H2,1-4H3
InChIKeyNBSXNLNHQRYDTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 1,3,5-Trimethyl-1H-Pyrrole-2-Carboxylate: Identity and Physicochemical Baseline


Ethyl 1,3,5-trimethyl-1H-pyrrole-2-carboxylate (CAS 55770-79-1) is a fully substituted pyrrole ester characterized by methyl substituents at the 1-, 3-, and 5-positions and an ethyl carboxylate at the 2-position . This N-methylpyrrole-2-carboxylate scaffold differentiates it from N-unsubstituted analogs by eliminating the N-H hydrogen bond donor and altering lipophilicity and metabolic stability. Its computed LogP of approximately 2.0 [1] and low melting point (38–39 °C) [2] place it in a distinct property space that impacts handling, formulation, and synthetic derivatization strategies.

Scaffold
Fully N-methylated pyrrole-2-carboxylate; no N–H donor
Synthetic utility
Single C-4 electrophilic site; no N-protection needed
Handling
Low melting point supports room-temperature liquid handling

Why Generic Substitution Fails for This Pyrrole Ester


Closely related pyrrole-2-carboxylates are not functionally interchangeable because minor changes in substitution pattern produce large shifts in crystallinity, lipophilicity, and N-substitution-dependent molecular recognition . For instance, removing the N-methyl group (as in ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate, CAS 2199-44-2) introduces an N-H donor that increases melting point by approximately 85 °C and reduces LogP by ~0.2 units, fundamentally altering solubility, purification behavior, and downstream synthetic compatibility [1]. These differences compromise one-to-one substitution in synthetic routes and biological assays without explicit re-validation.

Melting point shift
N-H analog exhibits substantially higher melting point; may alter solubility, purification, and room-temperature handling suitability.
Lipophilicity difference
Removing N-methyl group reduces LogP, potentially shifting chromatographic retention and membrane partitioning profiles.
Additional reactive site
N-H pyrrole analog introduces a competing N–H donor; may require protecting-group strategies that the fully N-methylated target avoids.

Quantitative Differentiation Evidence


Melting Point Reduction from N-Methyl Substitution

Ethyl 1,3,5-trimethyl-1H-pyrrole-2-carboxylate (55770-79-1) exhibits a melting point of 38–39 °C [1], compared to 122–126 °C for the N-unsubstituted analog ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate (2199-44-2) . This ~85 °C depression is attributed to loss of intermolecular N–H···O=C hydrogen bonding upon N-methylation, consistent with crystallographic evidence from the analogous 3,5-dimethyl series showing strong dimeric hydrogen bonds in the solid state [2].

Melting point reduction
Class-level
Target: 38–39 °C N-H analog: 122–126 °C (Δ ≈ −85 °C)
Supports liquid-phase handling and room-temperature reaction selection.
Class-level inference from crystal-structure hydrogen-bonding data; confirm lot-specific melting behavior.
Crystallinity Purification Handling Formulation

Lipophilicity Increase from N-Methylation

The target compound has a computed LogP (XLogP) of 2.0 [1], compared to 1.81 for ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate . The ΔLogP of approximately +0.2 is consistent with class-level expectations for N-methylation, which removes one hydrogen-bond donor and increases hydrophobic surface area.

Lipophilicity increase
Class-level
Target LogP 2.0 (XLogP) N-H analog LogP 1.81 (Δ ≈ +0.2)
May influence membrane permeability and chromatographic method development.
Computed LogP values; experimental LogD7.4 not available.
Lipophilicity Membrane Permeability ADME Drug Design

Single-Site Reactivity for Electrophilic Derivatization

The 1,3,5-trimethyl substitution pattern ensures that the only unsubstituted ring carbon (C-4) is activated for electrophilic substitution, providing a single, predictable derivatization site. This is evidenced by the established downstream use of 55770-79-1 as a precursor to ethyl 4-iodo-1,3,5-trimethylpyrrole-2-carboxylate (76073-50-2) [1] and ethyl 4-carboxy-1,3,5-trimethylpyrrole-2-carboxylate (7473-16-7) [2], as documented in the upstream/downstream product network. In contrast, the N-unsubstituted analog (2199-44-2) retains an N-H proton that competes as a reactive site, complicating selective functionalization.

Single-site reactivity
Reported
1 electrophilic site (C-4) N-H analog: 2 sites (C-4 + N–H)
Simplifies synthetic planning; avoids N-protection steps.
Downstream 4-iodo/4-carboxy products confirm regioselectivity.
Organic Synthesis Derivatization Building Block Medicinal Chemistry

High-Purity Commercial Availability with ISO Certification

Multiple established vendors supply this compound at ≥98% purity , with MolCore offering ISO-certified quality systems suitable for pharmaceutical R&D and QC applications . The 3,5-dimethyl analog (2199-44-2) is similarly available at 98% purity from AKSci , making this a comparable baseline. However, the N-methyl analog is also available from Fluorochem with comprehensive SDS documentation including GHS classification and exact LogP determination (2.27) .

Commercial purity
Data to verify
≥98% (multiple vendors); ISO-certified supply available
Reported high purity with ISO documentation; verify lot-specific COA.
Sources empty; rely on vendor-provided certificates.
Quality Control Procurement Pharmaceutical R&D Analytical Chemistry

Reduced Topological Polar Surface Area vs. N-H Analog

The target compound has a topological polar surface area (TPSA) of 31.2 Ų as reported by MolAid [1], compared to 42.09 Ų for ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate as reported on multiple authoritative databases [2]. The ~11 Ų reduction results from elimination of the N-H hydrogen bond donor. This places the compound below the 60 Ų threshold often associated with oral CNS drug-likeness while remaining above 20 Ų.

TPSA reduction
Class-level
Target 31.2 Ų N-H analog 42.09 Ų (Δ ≈ −10.9 Ų)
Lower TPSA may improve passive membrane permeability; CNS library context.
Class-level computed TPSA; confirm with experimental permeability assay.
Drug-likeness Membrane Permeability CNS Penetration Property-based Design

Optimal Research and Industrial Applications


One-Step C-4 Derivatization for Heterocyclic Libraries

When synthetic workflows require a pyrrole building block with a single, predictable site for electrophilic substitution (C-4), this compound eliminates the need for N-protection strategies that are mandatory with N-H pyrrole analogs [1]. Downstream products such as 4-iodo and 4-carboxy derivatives are established , enabling one-step diversification in medicinal chemistry library production.

CNS Screening Libraries with Enhanced Membrane Permeability

For CNS-targeted screening libraries, the combined properties of N-methylation—specifically the absence of an H-bond donor, lower TPSA (31.2 Ų), and increased LogP (2.0–2.27) [1]—make this scaffold preferable over N-H pyrrole-2-carboxylates that have TPSA values exceeding 42 Ų . These computed properties are consistent with enhanced passive blood-brain barrier permeability, though in vitro permeability data (PAMPA or Caco-2) for this specific compound have not been located in the public domain.

Low-Melting Reference Standard for Analytical Calibration

The low melting point (38–39 °C) [1] enables easy handling as a liquid at near-ambient temperatures, simplifying preparation of calibration standards for analytical method development. This contrasts with the high-melting N-H analog (122–126 °C) , which requires heating for dissolution and may precipitate during chromatography at room temperature.

ISO-Certified Supply for GLP-Compliant Pharmaceutical R&D

For organizations requiring ISO-certified chemical supply chains for GLP or GMP-adjacent R&D, this compound is available at ≥98% purity from MolCore under ISO certification [1] and from multiple additional suppliers (Fluorochem, ChemScene) with comprehensive SDS and certificate-of-analysis documentation , reducing procurement qualification burden.

Application
Selection Property
Validation Focus
C-4 derivatization for heterocyclic libraries
Single electrophilic site; no N-protection required
Verify regioselective C-4 functionalization and purity of downstream products
CNS-targeted screening libraries
Low TPSA (31.2 Ų) and N-methyl lipophilicity
Confirm passive permeability in PAMPA or Caco-2 assay (experimental data not yet public)
Low-melting analytical reference standard
Melting point near ambient, easy liquid handling
Validate melting point and solution stability under analytical conditions
ISO-certified supply for GLP-adjacent R&D
≥98% purity with ISO documentation
Request and review supplier ISO certificate and lot-specific COA
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